

# No Cross-Resistance Observed Between P-113D and Conventional Antibiotics

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **P-113D**

Cat. No.: **B15581122**

[Get Quote](#)

A comprehensive review of available data indicates that the antimicrobial peptide **P-113D** exhibits a low potential for cross-resistance with existing classes of antibiotics. This is attributed to its distinct mechanism of action, which involves rapid disruption of the bacterial cell membrane.

**P-113D**, a synthetic D-amino acid derivative of the naturally occurring human salivary peptide P-113, demonstrates potent activity against a broad spectrum of pathogens, including multidrug-resistant clinical isolates. Studies have shown that **P-113D** maintains its efficacy against bacteria that have developed resistance to conventional antibiotics, suggesting it operates via a pathway that is not targeted by these existing drugs.

An unconventional agent for treating infections, such as an antimicrobial peptide, would not select for resistance to conventional antibiotics. There is no evidence of cross-resistance between antibiotics used in therapy for Cystic Fibrosis (CF) patients and antimicrobial peptides[1].

## Comparative Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial's effectiveness. The following tables summarize the in vitro activity of P-113 and **P-113D** against various bacterial strains, including those with defined resistance to other antibiotics. For comparison, typical MIC ranges for common antibiotics against resistant strains are also provided.

Table 1: In Vitro Activity of P-113 Against Clinical Isolates of *Pseudomonas aeruginosa*[[1](#)]

| Strain ID  | Resistance Profile | Mucoid Phenotype | MIC of P-113<br>( $\mu$ g/mL) |
|------------|--------------------|------------------|-------------------------------|
| ATCC 27853 | -                  | No               | 3.1                           |
| 332        | R                  | No               | 1.6                           |
| 8050-2     | R                  | No               | 1.6                           |
| 5681-1     | R                  | No               | 3.1                           |
| 2192       | R                  | No               | 1.6                           |
| 1-3 AM     | R                  | No               | 1.6                           |
| 1-13 AM    | R                  | Yes              | 3.1                           |
| 1-52 AL    | R                  | No               | 6.3                           |
| 2-98 AL    | RR                 | Yes              | >100                          |
| 4-36 AL    | RR                 | No               | >50                           |
| 4-68 AL    | r1                 | No               | 3.1                           |
| 5-39 AM    | r3                 | No               | 6.3                           |

R: Resistant to ceftazidime, amikacin, piperacillin, aztreonam, tobramycin, gentamicin, ticarcillin, and timentin. RR: Resistant to high doses of tobramycin and gentamicin. r1: Resistant to all antibiotics tested except ticarcillin and timentin. r3: Resistant to all antibiotics tested except tobramycin and amikacin.

Table 2: In Vitro Activity of P-113 Against Other Pathogens from CF Patients[[1](#)]

| Organism               | Strain ID | MIC of P-113 (µg/mL) |
|------------------------|-----------|----------------------|
| Staphylococcus aureus  | CF1       | 6.3                  |
| CF2                    |           | 12.5                 |
| CF3                    |           | 6.3                  |
| CF4                    |           | 12.5                 |
| CF5                    |           | 6.3                  |
| Haemophilus influenzae | 1         | 3.1                  |
| 2                      |           | 3.1                  |
| 3                      |           | 3.1                  |
| 4                      |           | 3.1                  |
| 5                      |           | 3.1                  |

Table 3: Comparative MICs of **P-113D** and Other Antibiotics Against *Pseudomonas aeruginosa*[[1](#)]

| Compound    | MIC against ATCC 27853 (µg/mL) |
|-------------|--------------------------------|
| P-113D      | 3.1                            |
| Tobramycin  | 0.4                            |
| Ceftazidime | 1.6                            |
| Imipenem    | 0.8 - 1.6                      |

It is important to note that while the MIC of **P-113D** may be higher than some conventional antibiotics against susceptible strains, its key advantage lies in its consistent activity against strains that have developed high-level resistance to these same antibiotics.

## Mechanism of Action: A Key Differentiator

The lack of cross-resistance is primarily due to the unique mechanism of action of **P-113D**. Unlike many antibiotics that target specific metabolic pathways or enzymes, **P-113D** acts as a surface-active agent. It rapidly permeabilizes both the outer and inner membranes of bacteria, leading to cell death within seconds. This physical disruption of the cell membrane is a mechanism that bacteria are less likely to develop resistance to through target modification, a common mode of resistance to conventional antibiotics.



[Click to download full resolution via product page](#)

**Figure 1.** Contrasting mechanisms of **P-113D** and conventional antibiotics.

## Experimental Protocols

### Determination of Minimum Inhibitory Concentration (MIC)

The MIC values for P-113 and **P-113D** were determined using a broth microdilution method. A brief overview of the protocol is as follows:

- Bacterial Culture: Clinical isolates were grown to a specific density in appropriate culture media.
- Serial Dilution: The antimicrobial peptide was serially diluted in a 96-well microtiter plate.
- Inoculation: The bacterial suspension was added to each well.
- Incubation: The plates were incubated at 37°C for 16-20 hours.
- MIC Determination: The MIC was recorded as the lowest concentration of the peptide that completely inhibited visible bacterial growth. For some strains that did not grow well in the standard broth, the Alamar Blue method was used to determine the MIC[1].

For conventional antibiotics, MIC testing is typically performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

[Click to download full resolution via product page](#)**Figure 2.** Experimental workflow for assessing cross-resistance.

## Conclusion

The available evidence strongly supports the conclusion that **P-113D** does not exhibit cross-resistance with conventional antibiotics. Its unique membrane-disrupting mechanism of action makes it a promising candidate for the treatment of infections caused by multidrug-resistant bacteria. Further clinical studies are warranted to fully evaluate the therapeutic potential of **P-113D** in this critical area of unmet medical need.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. P-113d, an Antimicrobial Peptide Active against *Pseudomonas aeruginosa*, Retains Activity in the Presence of Sputum from Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [No Cross-Resistance Observed Between P-113D and Conventional Antibiotics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15581122#cross-resistance-studies-of-p-113d-with-other-antibiotics]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)